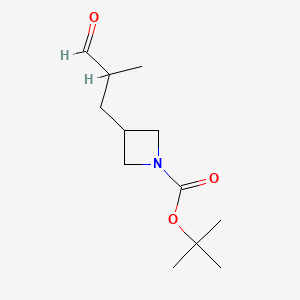![molecular formula C7H10F2O B13457925 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13457925.png)
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-Difluoroethyl)bicyclo[111]pentan-1-ol is a compound characterized by its unique bicyclo[111]pentane core structure, which is substituted with a 1,1-difluoroethyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol typically involves the reaction of [1.1.1]propellane with difluoroethyl reagents under specific conditions. One common method involves the use of an electron donor-acceptor (EDA) complex for the perfluoroalkylation of [1.1.1]propellane . This metal-free strategy utilizes visible light-induced reactions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups to the bicyclo[1.1.1]pentane core.
Aplicaciones Científicas De Investigación
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol involves its interaction with molecular targets and pathways. The difluoroethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Mechanistic studies have shown that reactions involving this compound often proceed via radical chain reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 1-Perfluoroalkyl-3-heteroaryl bicyclo[1.1.1]pentanes
- 1-Halo-3-heteroaryl bicyclo[1.1.1]pentanes
Uniqueness
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the difluoroethyl group enhances its stability and reactivity compared to other similar compounds .
This detailed article provides a comprehensive overview of 3-(1,1-Difluoroethyl)bicyclo[111]pentan-1-ol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H10F2O |
|---|---|
Peso molecular |
148.15 g/mol |
Nombre IUPAC |
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-ol |
InChI |
InChI=1S/C7H10F2O/c1-5(8,9)6-2-7(10,3-6)4-6/h10H,2-4H2,1H3 |
Clave InChI |
QKWGCNKNFUGGHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C12CC(C1)(C2)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


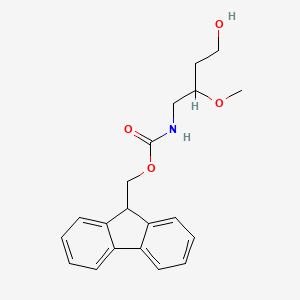
![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)
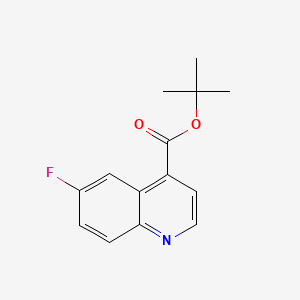
![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)


![6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13457870.png)
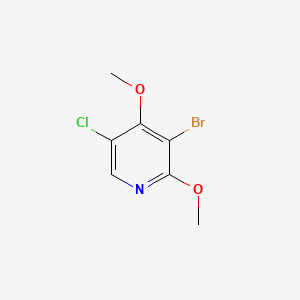
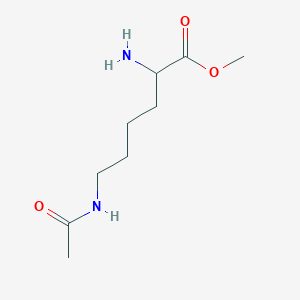
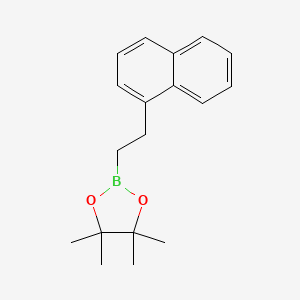
![2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457894.png)
![tert-butyl ((6-cyano-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B13457904.png)

